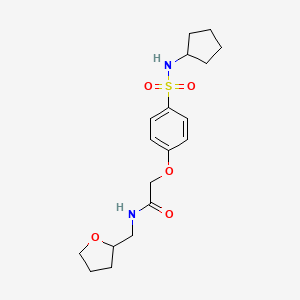
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound was first discovered by Pfizer in 2003 and is currently being developed by Pfizer and Takeda Pharmaceuticals for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune disorders.
作用機序
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its pharmacological effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes play a crucial role in the activation and proliferation of immune cells, and their dysregulation has been implicated in the pathogenesis of various autoimmune diseases. By inhibiting JAK enzymes, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide can suppress the activation and proliferation of immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been shown to have potent immunosuppressive effects in various preclinical and clinical studies. The compound can suppress the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activation and proliferation of immune cells, such as T cells and B cells. 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has also been shown to reduce the levels of autoantibodies in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several advantages for laboratory experiments. The compound has high potency and selectivity for JAK enzymes, which allows for precise modulation of immune cell activity. 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide also has good oral bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has some limitations for laboratory experiments. The compound has a short half-life in vivo, which requires frequent dosing in animal studies. 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide also has potential off-target effects on other signaling pathways, which may complicate the interpretation of experimental data.
将来の方向性
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several areas of research that need to be explored in order to fully understand the potential of this compound. Some future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide include:
1. Investigating the long-term safety and efficacy of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide in clinical trials.
2. Exploring the potential of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide for the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
3. Investigating the potential of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide in combination with other immunosuppressive agents for the treatment of autoimmune diseases.
4. Identifying biomarkers of response to 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide in order to personalize treatment for patients with autoimmune diseases.
5. Investigating the potential of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide for the treatment of non-autoimmune diseases, such as cancer and infectious diseases.
In conclusion, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. The compound exerts its pharmacological effects by inhibiting JAK enzymes, which play a crucial role in the signaling pathways of immune cells. 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several advantages for laboratory experiments, but also has some limitations. Future research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide should focus on exploring its long-term safety and efficacy, identifying biomarkers of response, and investigating its potential for the treatment of other diseases.
合成法
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-(N-cyclopentylsulfamoyl)phenol, which is then reacted with 2-bromo-N-((tetrahydrofuran-2-yl)methyl)acetamide to yield 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
科学的研究の応用
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been extensively studied for its therapeutic potential in various autoimmune diseases. The compound has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of immune cells. By inhibiting JAK enzymes, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide can suppress the activation and proliferation of immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases.
特性
IUPAC Name |
2-[4-(cyclopentylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c21-18(19-12-16-6-3-11-24-16)13-25-15-7-9-17(10-8-15)26(22,23)20-14-4-1-2-5-14/h7-10,14,16,20H,1-6,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCVQQYBUDGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

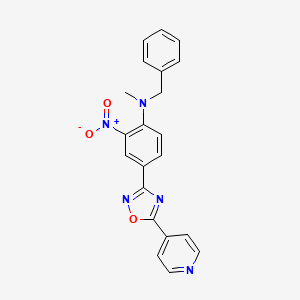
![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
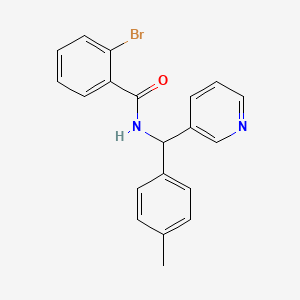
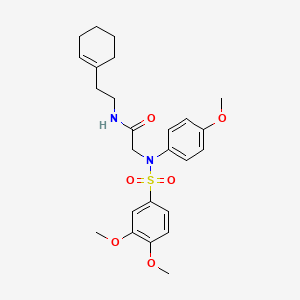
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
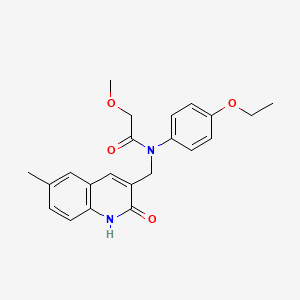
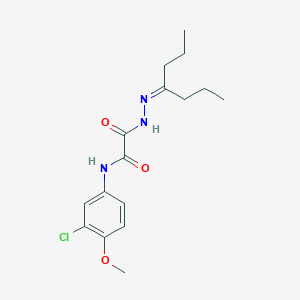
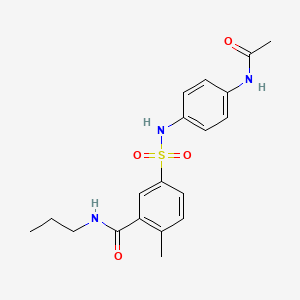
![N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)
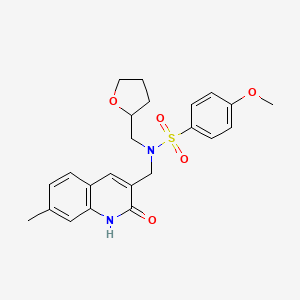


![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704924.png)
![N-[(4-methylphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7704936.png)